REACTION_CXSMILES
|
[CH2:1]([NH:4][C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8])[CH:2]=[CH2:3].[Li+].CC([N-]C(C)C)C.Br[CH2:21][C:22]([O:24][CH3:25])=[O:23]>C1COCC1>[CH2:1]([N:4]([CH2:21][C:22]([O:24][CH3:25])=[O:23])[C:5]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:11])[CH:2]=[CH2:3] |f:1.2|
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Name
|
|
Quantity
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7.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water
|
Type
|
EXTRACTION
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Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (with 15% EtOAc-Hexanes)
|
Type
|
CUSTOM
|
Details
|
Removal of solvents
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N(C(=O)OC(C)(C)C)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |